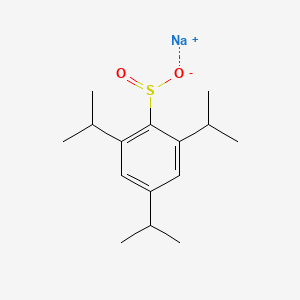
sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is a chemical compound known for its unique structural properties and applications in various fields. It is a sodium salt derivative of 2,4,6-tris(propan-2-yl)benzene-1-sulfinic acid, characterized by the presence of three isopropyl groups attached to a benzene ring, along with a sulfinic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate typically involves the sulfonation of 2,4,6-tris(propan-2-yl)benzene. This can be achieved through the reaction of 2,4,6-tris(propan-2-yl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The isopropyl groups can undergo substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2,4,6-tris(propan-2-yl)benzene-1-sulfonic acid.
Reduction: 2,4,6-tris(propan-2-yl)benzene-1-sulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate involves its interaction with molecular targets through its sulfinic acid group. This group can participate in redox reactions, acting as an electron donor or acceptor. The isopropyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-tris(propan-2-yl)benzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
2,4,6-tris(propan-2-yl)benzene-1-sulfide: Similar structure but with a sulfide group instead of a sulfinic acid group.
Uniqueness
Sodium 2,4,6-tris(propan-2-yl)benzene-1-sulfinate is unique due to its sulfinic acid group, which imparts distinct redox properties and reactivity compared to its sulfonic acid and sulfide counterparts. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
IUPAC Name |
sodium;2,4,6-tri(propan-2-yl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2S.Na/c1-9(2)12-7-13(10(3)4)15(18(16)17)14(8-12)11(5)6;/h7-11H,1-6H3,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYACYKHLMCNBG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)[O-])C(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














